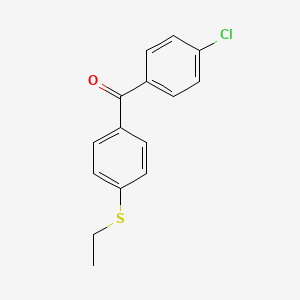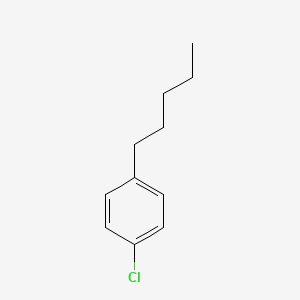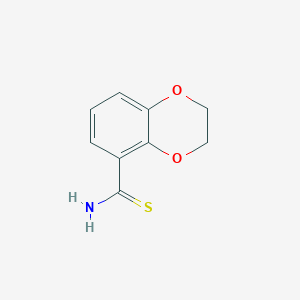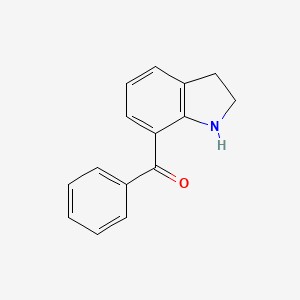
7-ベンゾイルインドリン
概要
説明
7-Benzoylindoline is an organic compound with the molecular formula C15H13NO It belongs to the indoline family, which is characterized by a fused benzene and pyrrole ring structure
科学的研究の応用
7-Benzoylindoline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Medicine: Research explores its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
作用機序
Target of Action
7-Benzoylindoline, also known as Maybridge3_006965 or 2,3-dihydro-1H-indol-7-yl(phenyl)methanone, has been found to exhibit antiviral activity against Coxsackievirus B3 . The primary target of this compound is the virus itself, specifically the virus capsid made of VP1–VP4 proteins .
Mode of Action
The compound interacts with the virus capsid, causing a conformational reorganization that interferes with the binding of the virus to the cell surface . This prevents the virus from penetrating into the cell, thereby inhibiting viral replication .
Biochemical Pathways
It is known that the compound is synthesized using a sequence of three reactions: n-acylation, sulfochlorination, and sulfonamidation
Result of Action
The result of 7-Benzoylindoline’s action is a medium level of activity against Coxsackievirus B3 . Its antiviral potential is exerted upon prophylactic application when added to cell culture before infection with the virus .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzoylindoline typically involves the reaction of indoline with benzonitrile in the presence of aluminum chloride (AlCl3) and boron trichloride (BCl3) in dichloromethane and toluene at elevated temperatures. The reaction mixture is then treated with hydrochloric acid (HCl) and water to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 7-Benzoylindoline are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
化学反応の分析
Types of Reactions: 7-Benzoylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylindole ketones, while substitution reactions can produce halogenated or nitrated derivatives.
類似化合物との比較
Indoline: The parent compound of 7-Benzoylindoline, used as a precursor in its synthesis.
Benzocaine-N-acylindoline: A derivative with antiviral activity against Coxsackievirus B3.
Arborisidine and Arbornamine: Monoterpenoid indole alkaloids with unique biological activities.
Uniqueness: 7-Benzoylindoline is unique due to its specific benzoyl group at the 7-position, which imparts distinct chemical and biological properties
特性
IUPAC Name |
2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOVZJBWXVZVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372438 | |
| Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33244-57-4 | |
| Record name | 2,3-dihydro-1H-indol-7-yl(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


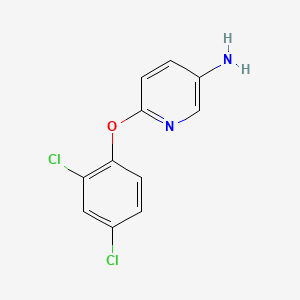

![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)

